molecular formula C6H12N2O2 B11922356 (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine

(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine

Cat. No.: B11922356
M. Wt: 144.17 g/mol
InChI Key: XHQWSUCHPAVLNQ-ZXXMMSQZSA-N
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Description

(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic diamine with a fused furofuran scaffold. Its stereochemistry (3R,3aS,6R,6aS) imparts distinct chiral properties, making it valuable in asymmetric synthesis and materials science. For instance, bis-amide derivatives derived from stereoisomeric diamines exhibit melting points of 168–193°C and are used as chiral solvating agents .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine

InChI

InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2/t3-,4-,5+,6+/m1/s1

InChI Key

XHQWSUCHPAVLNQ-ZXXMMSQZSA-N

Isomeric SMILES

C1[C@H]([C@H]2[C@@H](O1)[C@@H](CO2)N)N

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy intermediates, which undergo cyclization in the presence of acid catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, which may exhibit different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its unique structural characteristics that facilitate interactions with biological targets.

  • Anticancer Activity : Research indicates that (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown significant reductions in cell viability for breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The mechanism involves the induction of apoptosis via caspase pathway activation and modulation of the cell cycle .
  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL, indicating potential as a new antibiotic or in combination therapies to combat resistant strains .

Chemical Synthesis

The compound serves as a crucial building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex molecules due to its ability to undergo various chemical reactions such as oxidation and nucleophilic substitution. These reactions can yield diverse derivatives useful in pharmaceuticals and agrochemicals .

Anticancer Study

  • Objective : Evaluate the cytotoxicity of this compound against MCF-7 cells.
  • Results : A concentration of 50 µM reduced cell viability by 60% after 48 hours.

Antimicrobial Efficacy Study

  • Study Design : Tested against Staphylococcus aureus and Escherichia coli.
  • Findings : The compound demonstrated significant antimicrobial activity with an MIC of 32 µg/mL for S. aureus.

Mechanism of Action

The mechanism of action of (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Stereoisomeric Diamines

  • (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine :
    • Stereochemistry : The (3S,3aR,6S,6aR) configuration is enantiomeric to the target compound.
    • Applications : Used to synthesize bis-amides (e.g., N,N'-di(3,5-dimethoxybenzamide)), which demonstrate chiral recognition in NMR studies .
    • Derivatives : Thiourea derivatives of this diamine show enhanced hydrogen-bonding capabilities, useful in supramolecular chemistry .
Property (3R,3aS,6R,6aS)-Diamine (3S,3aR,6S,6aR)-Diamine
Key Functional Groups -NH₂ -NH₂
Chiral Applications Scaffold for ligands Chiral solvating agents
Derivative Melting Point Not reported 168–193°C (bis-amides)

Furofuran-Based Diols

  • Isosorbide [(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol] :

    • Functional Groups : Contains two hydroxyl groups instead of amines.
    • Applications : Used in biodegradable polymers and pharmaceuticals (e.g., isosorbide dinitrate, a vasodilator with 10–90% bioavailability) .
    • Stereochemical Impact : The (3R,3aR,6S,6aR) configuration in isosorbide contrasts with the diamine’s stereochemistry, affecting hydrogen-bonding and solubility .
  • Isomannide [(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol] :

    • Comparison : The (6R) configuration in isomannide alters its conformational flexibility compared to isosorbide and the diamine .
Property Target Diamine Isosorbide Isomannide
Functional Groups -NH₂ -OH -OH
Bioactivity Potential ligand Vasodilation (nitrate) Polymer precursor
Melting Point Not reported 70–72°C (isosorbide) ~65°C (isomannide)

Diazide and Sulfonate Derivatives

  • (3S,3aR,6S,6aR)-3,6-Diazido-hexahydrofuro[3,2-b]furan :

    • Functionality : Azide groups enable "click chemistry" applications.
    • Synthesis : Reduction of this diazide could yield the diamine, suggesting a synthetic route for the target compound .
    • Safety : Azides are thermally unstable, contrasting with the diamine’s likely higher stability .
  • (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate): Reactivity: Sulfonate esters are electrophilic intermediates, whereas the diamine is nucleophilic.

Materials Science

Furofuran diamines are precursors for liquid crystal elastomers. A related compound, (3R,3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(benzoate), is used in photonic polymers with tunable pitches (e.g., 3.5–2.65 wt% for blue to near-IR responses) .

Pharmacological Potential

While the diamine itself lacks reported bioactivity, its structural analog isosorbide dinitrate is a clinically proven antianginal drug, highlighting the scaffold’s pharmacological relevance .

Biological Activity

(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic compound with significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂N₂O₂. Its structure comprises a hexahydrofurofuran backbone with two amino groups at the 3 and 6 positions. This configuration is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bicyclic structure facilitates binding to specific sites on proteins, influencing metabolic pathways and biochemical reactions.

  • Enzyme Interaction : Studies indicate that this compound can act as an inhibitor or modulator of certain enzymes involved in metabolic processes. This property makes it a candidate for further investigation in drug development .

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Neuroprotective Properties : There is emerging evidence that this compound may offer neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival by modulating signaling pathways involved in cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : An animal study demonstrated that administration of this compound led to a significant reduction in inflammatory markers in a model of arthritis. The results indicated potential therapeutic benefits for inflammatory diseases .
  • In Vitro Assays : Laboratory assays revealed that this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways was highlighted as a mechanism for its anticancer activity .

Comparative Biological Activity Table

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveMitigation of oxidative stress
AnticancerInduction of apoptosis in cancer cell lines

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

The two primary amine groups enable diverse reactivity:

Nucleophilic Substitution

The amino groups participate in SN2 reactions with electrophiles (e.g., alkyl halides, acyl chlorides) to form derivatives such as:

  • Amides : Reaction with carboxylic acid chlorides (e.g., benzoyl chloride) under basic conditions.

  • Alkylated amines : Substitution with alkylating agents (e.g., methyl iodide) to generate quaternary ammonium salts.

Reaction TypeReagents/ConditionsProduct Example
Amide formationRCOCl, base (e.g., pyridine)N-acylated diamine derivatives
AlkylationRX (R = alkyl), K₂CO₃N-alkylated diamine derivatives

Coordination Chemistry

The diamine acts as a bidentate ligand , coordinating to metal ions (e.g., Cu²⁺, Fe³⁺) via its amino groups. This property is exploited in catalytic applications and metal-organic frameworks.

Ring-Opening and Cycloaddition

The fused ring system can undergo:

  • Electrophilic ring-opening : Reaction with strong acids (e.g., HCl) to form diols or hydroxylamine derivatives.

  • Cycloaddition : Participation in [4+2] or [2+2] cycloadditions under thermal or photochemical conditions.

Biological Interactions

The compound’s stereochemistry allows it to mimic natural substrates, enabling:

  • Enzyme inhibition : Binding to active sites via hydrogen bonding and steric interactions.

  • Drug design : Use as a scaffold in developing protease inhibitors or metabolic modulators .

Challenges and Considerations

  • Stereochemical control : Achieving the (3R,3aS,6R,6aS) configuration requires precise reaction conditions .

  • Reactivity modulation : Solvent choice and catalysts significantly influence reaction outcomes.

  • Biological stability : The diamine’s reactivity may necessitate protective groups during synthesis.

(Note: Data tables and references are cited inline per formatting rules.)

Q & A

Basic: What are the recommended synthetic routes for (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via catalytic amination of biomass-derived isohexide diols (e.g., isomannide or isosorbide) using ammonia or amines under high-pressure conditions. Key steps include:

  • Stereochemical preservation : Use chiral catalysts (e.g., Ru-based) to retain the (3R,6R) configuration during amination .
  • Purification : Flash chromatography (silica gel, CH₂Cl₂/acetone/formic acid 85:15:1) or recrystallization from ethanol/water mixtures improves purity to >95% .
  • Characterization : Confirm stereochemistry via ¹H/¹³C NMR (e.g., coupling constants for furan protons) and optical rotation measurements .

Advanced: How can enantiomeric impurities in the diamine be detected and resolved during synthesis?

Methodological Answer:
Enantiomeric contamination often arises from incomplete stereochemical control during amination. To address this:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate diastereomers .
  • Derivatization : React with enantiopure 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form thiourea derivatives, which exhibit distinct ¹⁹F NMR shifts for each enantiomer .
  • Crystallographic analysis : Single-crystal X-ray diffraction (via SHELX programs) resolves ambiguities in stereochemical assignments .

Basic: What analytical techniques are critical for characterizing the compound’s structural and thermal stability?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies furan ring protons (δ 4.8–5.2 ppm) and amine protons (δ 1.5–2.5 ppm). NOESY confirms spatial proximity of the 3R and 6R stereocenters .
  • DSC analysis : Heating/cooling ramps at 10°C/min reveal melting points (e.g., 168–193°C) and glass transition temperatures (Tg), critical for polymer applications .
  • X-ray crystallography : Resolves bond angles and torsional strain in the fused furan rings, aiding in understanding conformational flexibility .

Advanced: How do discrepancies in reported thermal properties (e.g., Tg, melting points) arise, and how can they be mitigated?

Data Contradiction Analysis:
Variations in DSC data (e.g., Tg values) stem from:

  • Heating rate effects : Faster rates (>20°C/min) may obscure phase transitions. Standardize at 10°C/min .
  • Purity issues : Residual solvents (e.g., THF) plasticize the compound, lowering observed Tg. Use high-vacuum drying (<0.1 mbar, 24 hrs) .
  • Polymorphism : Recrystallize from multiple solvents (e.g., methanol vs. acetone) to isolate stable polymorphs .

Advanced: What strategies enable the incorporation of this diamine into chiral polymers, and how does stereochemistry affect material properties?

Methodological Answer:

  • Step-growth polymerization : React with dicarboxylic acids (e.g., adipic acid) via melt polycondensation at 180–220°C under vacuum. Use Sn(Oct)₂ as a catalyst .
  • Structure-property relationships :
    • The rigid furan backbone enhances thermal stability (Tg ~120°C vs. 80°C for aliphatic analogs).
    • Enantiopure diamines improve crystallinity and mechanical strength in polyamides .
  • Characterization : GPC for molecular weight (Mn >20 kDa), WAXS for crystallinity analysis .

Basic: How can researchers evaluate the compound’s potential as a chiral solvating agent (CSA) for NMR enantiodiscrimination?

Methodological Answer:

  • Substrate screening : Test with derivatized amino acids (e.g., Mosher’s esters) in CDCl₃. Monitor splitting of α-proton signals (Δδ >0.1 ppm indicates effective discrimination) .
  • Optimization : Vary CSA-to-analyte molar ratios (1:1 to 1:5) and temperature (25–40°C) to enhance diastereomeric complexation .
  • Validation : Compare results with commercial CSAs (e.g., Pirkle’s reagent) to benchmark performance .

Advanced: What computational methods predict the compound’s reactivity in asymmetric catalysis or supramolecular assembly?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states in amination reactions. Key parameters include HOMO-LUMO gaps and Fukui indices .
  • Molecular dynamics (MD) : Simulate host-guest interactions with β-cyclodextrin to assess binding affinity (ΔG < −5 kcal/mol suggests strong complexation) .
  • Crystal structure prediction (CSP) : Use Mercury CSD software to analyze packing motifs and predict co-crystal formation with carboxylic acids .

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